![molecular formula C9H11N5O3 B1478874 5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098134-44-0](/img/structure/B1478874.png)
5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
概要
説明
The compound “5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is a complex organic molecule. It contains a pyrrolo[3,4-c]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The “hexahydro” prefix indicates that this core structure is fully saturated, meaning it contains no double bonds or aromaticity. The molecule also contains an azidoacetyl functional group, which includes an azide (N3) and an acetyl (CH3CO) group.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core with a 2-azidoacetyl group attached at the 5-position .Chemical Reactions Analysis
The azide group is known to be quite reactive and can participate in various chemical reactions, such as the Staudinger reaction or Click Chemistry . The dione could potentially undergo reactions typical of carbonyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the azide group could confer certain chemical reactivity, while the dione could affect the compound’s acidity .科学的研究の応用
Cancer Therapeutics
Fibroblast Growth Factor Receptor (FGFR) Inhibition: This compound can be modified to create derivatives that act as potent inhibitors of FGFR, which is crucial in cancer treatment. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, and prostate cancers . By inhibiting this pathway, these derivatives can reduce cancer cell proliferation and induce apoptosis.
Medicinal Chemistry
Lead Compound Development: The low molecular weight and structural flexibility of this compound make it an excellent candidate for lead compound development in medicinal chemistry. It can be synthesized with various R-substituted aldehydes to produce a range of compounds with potential therapeutic applications .
Chemical Biology
Signal Transduction Pathway Studies: The compound’s ability to affect FGFR signaling pathways makes it a valuable tool for studying signal transduction in cellular biology. Researchers can use it to investigate the physiological roles of the FGF–FGFR axis in organ development, cell proliferation, migration, angiogenesis, and more .
Biochemistry
Enzyme Inhibition: As a structural analog of pyrrolopyridine, this compound can be used to study enzyme inhibition. It can help in understanding the interaction between small molecules and enzymes, which is fundamental in the design of new drugs .
Pharmacology
Pharmacokinetic Modeling: The compound’s properties can be analyzed to understand its behavior within biological systems. This includes absorption, distribution, metabolism, and excretion (ADME) studies, which are critical for drug development .
Organic Synthesis
Synthetic Intermediate: This compound can serve as an intermediate in the synthesis of more complex molecules. Its reactive azido group allows for further functionalization, making it a versatile building block in organic synthesis .
Material Science
Smart Material Development: The azido group in the compound can be utilized to create smart materials that respond to external stimuli, such as light or heat, due to the potential for photochemical or thermal reactions .
Analytical Chemistry
Chromatographic Analysis: Due to its unique structure, this compound can be used as a standard or reference in chromatographic methods to help identify and quantify similar compounds in complex mixtures .
作用機序
The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Moreover, activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(2-azidoacetyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c10-13-11-3-7(15)14-2-1-5-6(4-14)9(17)12-8(5)16/h5-6H,1-4H2,(H,12,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXOXFHXAMNBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1478791.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478792.png)
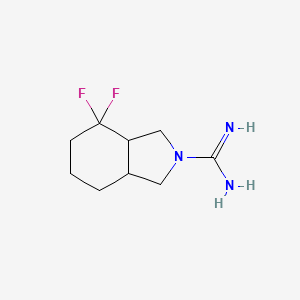
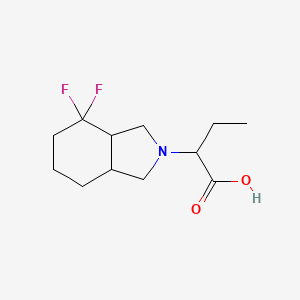
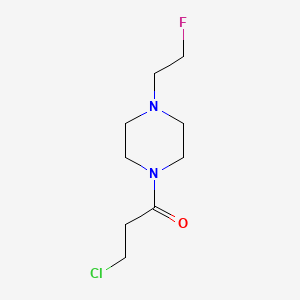
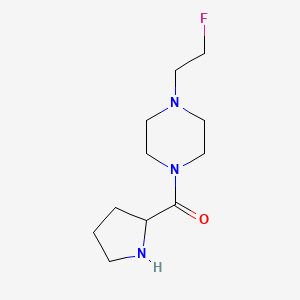
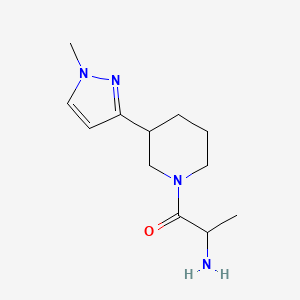
![3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478802.png)
![6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1478804.png)
![Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1478805.png)

![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1478810.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid](/img/structure/B1478812.png)
![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478814.png)